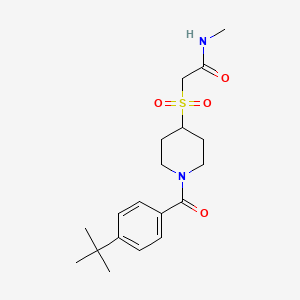

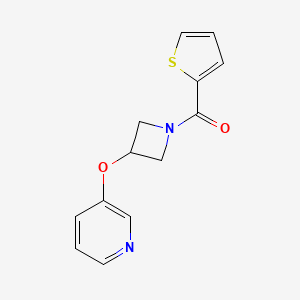

![molecular formula C15H16O4 B2547713 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid CAS No. 330826-84-1](/img/structure/B2547713.png)

5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid is a useful research compound. Its molecular formula is C15H16O4 and its molecular weight is 260.289. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

- Furan compounds, including derivatives similar to "5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid," have been studied for their reactivity in synthetic chemistry, such as through Diels−Alder reactions, which facilitate the preparation of polysubstituted anilines with high regioselectivity (Padwa et al., 1997). These synthetic routes are crucial for developing novel compounds with potential pharmaceutical applications.

Biobased Polymers

- The enzymatic synthesis of biobased polyesters using furan derivatives as building blocks has been explored, highlighting the importance of furan compounds in the development of sustainable materials. For instance, 2,5-bis(hydroxymethyl)furan has been polymerized with various diacid ethyl esters to produce novel biobased furan polyesters (Jiang et al., 2014). This research underscores the potential of furan derivatives in creating environmentally friendly alternatives to traditional petrochemical-based polymers.

Antimicrobial and Antifungal Activities

- Research on furan derivatives has also uncovered their antimicrobial and antifungal potentials. For example, a study on the synthesis and characterization of organotin(IV) carboxylates derived from a Schiff base, including furan derivatives, demonstrated significant in vitro antimicrobial activities (Dias et al., 2015). Such findings indicate the relevance of furan compounds in developing new antimicrobial agents to combat resistant microbial strains.

Pharmacological Potential

- The exploration of furan derivatives for their pharmacological activities has been a subject of interest. Studies have focused on the antimycobacterial properties of 5-phenyl-furan-2-carboxylic acids, suggesting their capability to interfere with iron homeostasis and showing promise as new classes of antimycobacterial agents (Mori et al., 2022). This highlights the potential of furan derivatives in addressing challenging infectious diseases.

Mechanism of Action

Target of Action

The primary targets of the compound 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Like many carboxylic acid derivatives, it may interact with its targets through the formation of hydrogen bonds or other types of non-covalent interactions .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

As research progresses, more information about the effects of this compound at the molecular and cellular level will become available .

Biochemical Analysis

Biochemical Properties

5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The compound acts as an inhibitor of these enzymes, thereby affecting the metabolic pathways they regulate . Additionally, this compound interacts with transport proteins such as albumin, which facilitates its distribution within the body .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, the compound can alter gene expression and cellular metabolism . Furthermore, this compound has been shown to induce oxidative stress in certain cell types, leading to changes in cellular redox status and impacting cell viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of cytochrome P450 enzymes, inhibiting their catalytic activity. This binding interaction is primarily driven by hydrophobic interactions and hydrogen bonding . Additionally, the compound can modulate the activity of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to changes in gene expression . These molecular interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to the compound has been associated with sustained inhibition of cytochrome P450 enzymes and persistent oxidative stress in cells . These effects highlight the compound’s potential for long-term biochemical studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily acts as an enzyme inhibitor . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis . Threshold effects have been observed, with significant biochemical changes occurring at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism is complex and involves multiple enzymatic steps, highlighting its potential impact on biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. Albumin, a major plasma protein, plays a crucial role in the compound’s distribution by binding to it and transporting it to various tissues . Additionally, the compound can interact with membrane transporters, influencing its cellular uptake and localization . These interactions are essential for understanding the compound’s pharmacokinetics and biodistribution.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the endoplasmic reticulum, where it inhibits cytochrome P450 enzymes . The compound’s localization is critical for its biochemical activity and overall cellular effects.

Properties

IUPAC Name |

5-[(4-propylphenoxy)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-2-3-11-4-6-12(7-5-11)18-10-13-8-9-14(19-13)15(16)17/h4-9H,2-3,10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMGVXIPLFPJFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2547630.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2547634.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2547637.png)

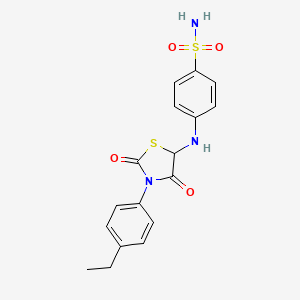

![3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2547638.png)

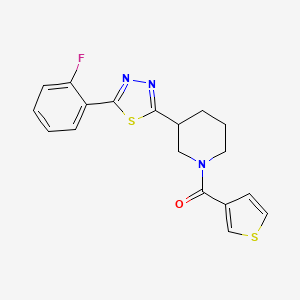

![(3-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2547641.png)

![5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2547646.png)

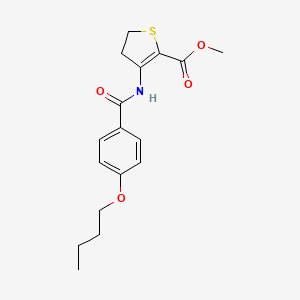

![N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547648.png)